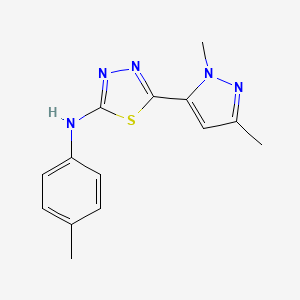![molecular formula C22H26N4O8S B10896999 3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]](/img/structure/B10896999.png)
3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide is a complex organic compound characterized by the presence of ethoxy, nitro, and anilino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of nitro groups into the aromatic ring.
Ethoxylation: Addition of ethoxy groups to the aromatic ring.
Amidation: Formation of the amide bond.
Thioether Formation: Introduction of the sulfanyl group.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro and ethoxy groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-4-nitroaniline: Shares similar functional groups but lacks the sulfanyl and amide linkages.
N-(4-Ethoxy-2-nitrophenyl)hexopyranosylamine: Contains similar aromatic and nitro groups but differs in the sugar moiety.
Uniqueness
3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H26N4O8S |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
3-[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl-N-(4-ethoxy-2-nitrophenyl)propanamide |
InChI |
InChI=1S/C22H26N4O8S/c1-3-33-15-5-7-17(19(13-15)25(29)30)23-21(27)9-11-35-12-10-22(28)24-18-8-6-16(34-4-2)14-20(18)26(31)32/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
CKHUVIMLVWYAOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10896919.png)
![3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10896921.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10896943.png)

![N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10896955.png)
![6-Amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10896959.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10896964.png)
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)

![2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10896989.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896991.png)
![Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10897004.png)
